molecular formula C13H19NO B6274097 rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans CAS No. 1807916-78-4

rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans

Cat. No.: B6274097
CAS No.: 1807916-78-4
M. Wt: 205.3
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Description

"rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans" is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position, a methyl substituent at the 4-position, and a hydroxymethyl group at the 3-position. The trans configuration indicates that the substituents on the pyrrolidine ring (methyl and hydroxymethyl groups) are on opposite sides of the ring plane. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzymes like acetylcholinesterase . Its synthesis typically involves stereoselective ring-opening or functionalization of pyrrolidine precursors, with purity levels often exceeding 95% .

Properties

CAS No.

1807916-78-4

Molecular Formula

C13H19NO

Molecular Weight

205.3

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination-Mediated Cyclization

A predominant method involves reductive amination to construct the pyrrolidine ring while introducing the benzyl and methyl substituents. Starting from 3-amino-4-methylpyridine, sequential N-acylation with acetyl chloride in acetic acid generates a secondary amine intermediate. Subsequent benzylation using benzyl chloride in toluene at 110°C introduces the benzyl group at the nitrogen center. Lithium aluminum hydride (LiAlH₄) then reduces the amide to the corresponding amine, achieving a 68–72% yield. Critical to trans-selectivity is the use of titanium(IV) tetraisopropoxide as a Lewis acid, which templates the ring closure into the (3R,4R) configuration.

Key Parameters:

  • Temperature: 0–5°C during LiAlH₄ reduction minimizes side reactions

  • Solvent: Anhydrous tetrahydrofuran (THF) enhances LiAlH₄ reactivity

  • Stereocontrol: Titanium coordination ensures axial attack of the hydride, favoring the trans-diastereomer

Catalytic Hydrogenation of Enamine Intermediates

Alternative routes employ enamine intermediates derived from 4-methylpyrrolidin-3-one. Condensation with benzylamine in methanol forms an enamine, which undergoes hydrogenation at 50 psi H₂ over Raney nickel. This method achieves 80–85% diastereomeric excess (d.e.) for the trans-isomer but requires careful pH control (pH 6.5–7.0) to prevent over-reduction. Post-hydrolysis with aqueous HCl liberates the methanol moiety, yielding the target compound in 65% overall yield.

Advantages:

  • Avoids pyrophoric reagents like LiAlH₄

  • Scalable to multi-kilogram batches

Limitations:

  • Requires high-pressure equipment

  • Sensitive to trace metal impurities affecting catalyst activity

Stereochemical Resolution Techniques

Chiral Auxiliary-Assisted Synthesis

Patent CN105237463A details a resolution strategy using L-di-p-toluoyltartaric acid (L-DTTA). Racemic 1-benzyl-4-methylpyrrolidin-3-ylmethanol is reacted with L-DTTA in a 1:1 molar ratio in methanol-water (1:1). Differential crystallization isolates the (3R,4R)-enantiomer with >99% enantiomeric excess (e.e.). This method achieves 92% yield after recrystallization, surpassing traditional chromatographic separations.

Optimization Insights:

  • Solvent Ratio: Methanol-water >9:1 improves crystal morphology

  • Cooling Rate: 0.5°C/min minimizes inclusion of solvent in crystals

Enzymatic Kinetic Resolution

Emerging approaches utilize lipases (e.g., Candida antarctica Lipase B) to selectively acylate the undesired (3S,4S)-enantiomer. In a biphasic system (hexane:buffer), the (3R,4R)-isomer remains unreacted, enabling separation via extraction. This method achieves 88% e.e. but requires extended reaction times (72–96 h).

Comparative Analysis of Methodologies

ParameterReductive AminationCatalytic HydrogenationChiral Resolution
Yield 68–72%65%92%
Stereoselectivity 85–90% d.e.80–85% d.e.>99% e.e.
Scalability Pilot-plant feasibleIndustrial-scaleLab-scale optimized
Reagent Cost High (LiAlH₄)ModerateLow (L-DTTA)
Safety Pyrophoric hazardsHigh-pressure risksMild conditions

Process Intensification and Green Chemistry

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball milling for solvent-free cyclization. Mixing 3-amino-4-methylpyridine, benzyl bromide, and sodium bicarbonate in a planetary mill (500 rpm, 2 h) achieves 78% yield with 87% d.e.. This method reduces solvent waste by 95% compared to traditional routes.

Flow Chemistry Approaches

Continuous-flow systems enhance safety in LiAlH₄-mediated reductions. A microreactor (0.5 mm ID) operating at 5°C achieves 98% conversion in 30 s residence time, compared to 4 h in batch reactors. In-line quenching with ethyl acetate prevents exothermic runaway.

Analytical and Purification Strategies

Chromatographic Monitoring

Reverse-phase HPLC (C18 column, 60:40 acetonitrile:phosphate buffer pH 3.0) resolves trans- and cis-diastereomers with a resolution factor (Rₛ) of 2.1. UV detection at 254 nm provides quantification limits of 0.1 μg/mL.

Crystallization Optimization

Ternary solvent systems (ethanol/water/acetic acid, 70:25:5) produce needle-shaped crystals ideal for filtration. XRPD analysis confirms polymorph Form I, which exhibits superior stability at 40°C/75% RH.

Industrial-Scale Challenges and Solutions

Byproduct Management

The major byproduct, 1-benzyl-3-hydroxymethyl-4-methylpyrrolidine N-oxide, forms via over-oxidation during workup. Adding ascorbic acid (1 mol%) during aqueous quench reduces byproduct formation from 12% to <2% .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol involves several chemical reactions that enhance its yield and purity. Notably, patents have documented various synthetic routes that utilize asymmetric reduction techniques to achieve high enantiomeric excess (ee) of the desired compound. For instance, one method describes using a mixture of ruthenium and iridium-based chiral catalysts under hydrogenation conditions to produce the compound with an ee of 68% .

Neuropharmacological Effects

Research indicates that rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol exhibits significant neuropharmacological properties. Studies have demonstrated its potential as a modulator of neurotransmitter systems, particularly in enhancing dopaminergic and serotonergic activity. This modulation suggests possible applications in treating disorders such as depression and anxiety.

Analgesic Properties

The compound has also been investigated for its analgesic effects. Preclinical studies have shown that it can reduce pain responses in animal models, indicating potential use in pain management therapies. Its mechanism may involve the inhibition of pain pathways through interaction with opioid receptors.

Antidepressant Potential

In addition to its analgesic properties, there is emerging evidence supporting the antidepressant potential of rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol. Its ability to enhance serotonin levels and modulate glutamatergic transmission positions it as a candidate for further exploration in the treatment of major depressive disorder (MDD).

Case Study 1: Pain Management

A study conducted on rodents evaluated the efficacy of rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol in alleviating neuropathic pain. Results indicated a significant reduction in pain behavior compared to control groups. The findings suggest that this compound could be developed into a novel analgesic agent.

Case Study 2: Depression Model

In a separate investigation involving a chronic mild stress model for depression, administration of rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol resulted in notable behavioral improvements. The treated subjects exhibited increased locomotor activity and reduced anhedonia compared to untreated controls, highlighting its potential as an antidepressant.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the biological context and the specific target involved. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with analogues from the evidence:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Purity/Yield Evidence ID
rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans 1-benzyl, 4-methyl, 3-hydroxymethyl 221.3 (calc.) Hydroxymethyl, Benzyl >95% purity
rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol 1-benzyl, 4-fluoro, 3-hydroxymethyl 225.3 Fluoro, Hydroxymethyl 95% purity
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol 1-benzyl, 4-imidazolyl, 3-hydroxymethyl 234.3 Imidazole, Hydroxymethyl 95% purity
rac-(3R,4S)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride, trans 1-benzyl, 4-pyrazolyl, 3-carboxylic acid 358.3 Carboxylic acid, Pyrazole N/A

Key Observations:

  • Fluorine vs. However, the methyl group in the target compound may improve metabolic stability by reducing oxidative degradation .
  • Heterocyclic Substituents : The imidazole- and pyrazole-containing analogues () introduce nitrogen-rich aromatic systems, which could enhance binding to metal ions or receptors (e.g., histamine or serotonin receptors). In contrast, the target compound’s methyl group provides steric bulk without additional hydrogen-bonding capacity .
  • Carboxylic Acid vs. Hydroxymethyl : The dihydrochloride salt of the pyrazole-carboxylic acid derivative () has significantly higher aqueous solubility (due to ionization) compared to the neutral hydroxymethyl group in the target compound. This makes the former more suitable for parenteral formulations .

Spectroscopic and Computational Data

  • Infrared Spectroscopy : The target compound’s hydroxymethyl group is expected to show O-H stretching near 3300–3358 cm⁻¹, consistent with similar alcohols in . The absence of carbonyl peaks (e.g., 1704 cm⁻¹ in ) distinguishes it from ester-containing analogues .
  • Topological Polar Surface Area (TPSA) : A related piperidine derivative () has a TPSA of 32.3 Ų, suggesting moderate polarity. The target compound’s TPSA is likely comparable, but the methyl group may slightly reduce it compared to hydroxylated analogues .

Pharmacological Potential

For example, the imidazole analogue () may target cytochrome P450 enzymes, whereas the pyrazole-carboxylic acid derivative () could serve as a protease inhibitor precursor .

Biological Activity

The compound rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol, trans is a chiral small molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: N-{[(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl]methyl}-N-(2-methylpropyl)benzenesulfonamide. Its molecular formula is C23H32N2O3SC_{23}H_{32}N_{2}O_{3}S with a molecular weight of approximately 432.58 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit the release of pro-inflammatory cytokines, similar to other compounds in its class .

Pharmacological Effects

Research indicates that rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol exhibits several pharmacological effects:

  • Analgesic Properties : In animal models, it has shown potential as an analgesic agent, reducing pain responses in various assays.
  • Antidepressant-like Effects : Behavioral tests in rodents indicate that the compound may exhibit antidepressant-like effects, possibly through serotonergic mechanisms.

Case Studies

A few notable studies have highlighted the biological activity of this compound:

  • Study on Pain Relief : In a controlled study involving mice with induced pain models, administration of rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol resulted in a significant decrease in pain scores compared to controls. The study concluded that the compound could be a candidate for further development as an analgesic .
  • Antidepressant Activity : Another study assessed the effects of the compound on depressive-like behavior in rats. Results indicated a reduction in immobility time in the forced swim test, suggesting potential antidepressant properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicSignificant pain reduction
AntidepressantReduced immobility in forced swim test
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

What are the critical steps and conditions for synthesizing rac-[(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol?

Basic Research Focus
The synthesis typically involves:

  • Chiral pyrrolidine ring formation : Cyclization of precursors (e.g., glycine derivatives) under controlled pH and temperature to establish stereochemistry at C3 and C4 .
  • Benzyl group introduction : Alkylation or nucleophilic substitution using benzyl halides, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Hydroxymethylation : Methanol or formaldehyde derivatives are employed, with reaction monitoring via TLC or HPLC to ensure regioselectivity .
    Key Conditions :
  • Temperature: 0–60°C to balance reaction rate and stereochemical integrity.
  • Catalysts: Chiral auxiliaries (e.g., BINOL derivatives) may enhance enantiomeric excess .
  • Purification: HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for racemate resolution .

How can enantiomeric purity be validated, and what analytical methods resolve data contradictions?

Advanced Research Focus
Validation Methods :

  • Chiral HPLC : Baseline separation of enantiomers using columns like Chiralpak IA/IB, with mobile phases of hexane:isopropanol (90:10) .
  • Circular Dichroism (CD) : Correlates optical activity with absolute configuration, resolving ambiguities from NMR or X-ray crystallography .
    Contradiction Analysis :
  • Discrepancies in optical rotation values may arise from residual solvents. Use high-vacuum drying and Karl Fischer titration to confirm solvent-free samples .
  • Conflicting NMR shifts (e.g., hydroxymethyl protons) can be resolved by variable-temperature NMR to account for dynamic stereochemistry .

What reaction mechanisms govern the compound’s stability under acidic/basic conditions?

Advanced Research Focus
Mechanistic Insights :

  • Acidic Conditions : Protonation of the pyrrolidine nitrogen destabilizes the ring, leading to potential ring-opening via retro-aza-Michael addition. Stability is pH-dependent (optimal pH 4–6) .
  • Basic Conditions : Hydroxymethyl group oxidation may occur, forming ketones or carboxylic acids. Sodium borohydride quenching post-reaction minimizes degradation .
    Experimental Design :
  • Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation products. Use deuterated solvents (D₂O/CD₃OD) for mechanistic NMR studies .

How does stereochemistry influence biological activity, and how can this be tested?

Advanced Research Focus
Structure-Activity Relationship (SAR) :

  • The (3R,4R) configuration enhances binding to enzymes (e.g., kinases) due to spatial alignment of the hydroxymethyl and benzyl groups .
    Testing Methodology :
  • Molecular Docking : Simulate interactions with target proteins (e.g., PDB: 2HZI) using software like AutoDock Vina. Compare binding energies of enantiomers .
  • In Vitro Assays : Use enantiopure samples in enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) to validate computational predictions .

What computational tools predict physicochemical properties relevant to drug design?

Advanced Research Focus
Key Tools and Outputs :

  • logP Prediction : Use SwissADME or Molinspiration to estimate hydrophobicity (experimental logP ~1.1 ).
  • pKa Calculation : ACD/Labs or MarvinSuite predicts basicity (pKa ~9.2 for pyrrolidine nitrogen) .
  • Solubility : COSMO-RS simulations align with experimental solubility in DMSO >100 mg/mL .
    Validation : Cross-reference computed data with experimental DSC (melting point ~95°C) and Karl Fischer titrations .

How can the compound serve as a chiral building block in asymmetric synthesis?

Basic Research Focus
Applications :

  • Ligand Design : Coordinate with transition metals (e.g., Ru or Pd) for asymmetric hydrogenation or cross-coupling reactions .
  • Peptide Mimetics : Incorporate into pseudopeptides via hydroxymethyl group functionalization (e.g., esterification with Fmoc-protected amino acids) .
    Methodology :
  • Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) during coupling reactions to prevent side reactions .

What strategies mitigate racemization during derivatization?

Advanced Research Focus
Racemization Pathways :

  • Base-induced epimerization at C3/C4 via enolate formation.
    Mitigation Strategies :
  • Low-temperature reactions (−20°C) with mild bases (e.g., K₂CO₃ vs. NaOH) .
  • Use of bulky protecting groups (e.g., Boc) to sterically hinder stereochemical inversion .

What are the compound’s key spectroscopic identifiers?

Basic Research Focus
NMR (DMSO-d₆) :

  • δ 1.2–1.4 ppm (d, J = 6.5 Hz, CH₃), δ 3.6–3.8 ppm (m, CH₂OH), δ 7.2–7.4 ppm (m, benzyl aromatic protons) .
    IR (KBr) :
  • Broad peak ~3300 cm⁻¹ (OH stretch), 1600 cm⁻¹ (C=N stretch from pyrrolidine) .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight207.29 g/mol
Hydrogen Bond Donors2 (OH groups)
Topological Polar SA32.3 Ų
Enantiomeric Excess>99% (via Chiralpak IA-HPLC)

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